

(Tetrahydrofuran-3-yl)methanamine: A Versatile Scaffold for Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

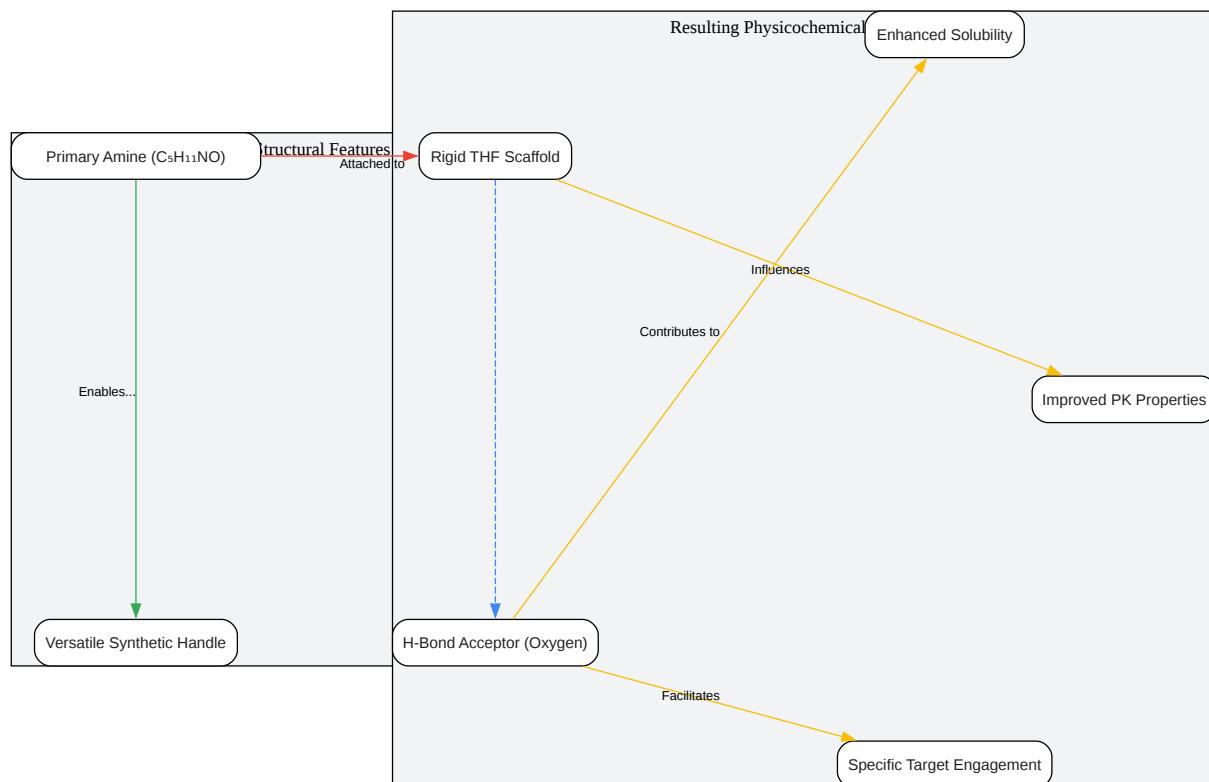
Compound Name: (Tetrahydrofuran-3-yl)methanamine

Cat. No.: B069705

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract


(Tetrahydrofuran-3-yl)methanamine (CAS No: 165253-31-6) has emerged as a pivotal building block in contemporary organic and medicinal chemistry.^{[1][2]} Its unique structure, combining a polar, rigid tetrahydrofuran (THF) scaffold with a versatile primary amine, offers chemists a powerful tool for modulating the physicochemical and pharmacological properties of target molecules.^[1] This guide provides a comprehensive overview of **(Tetrahydrofuran-3-yl)methanamine**, detailing its synthesis, chemical properties, and its multifaceted role as a synthetic intermediate. We will explore its application in constructing compound libraries, its utility in structure-activity relationship (SAR) studies, and provide detailed protocols for its incorporation into complex molecular architectures.

Introduction: The Strategic Value of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a privileged motif in medicinal chemistry, present in numerous FDA-approved drugs.^{[3][4]} Its inclusion in a molecular design imparts several desirable characteristics. The cyclic ether oxygen acts as a potent hydrogen bond acceptor, which can enhance aqueous solubility and facilitate crucial interactions with biological targets.^[1] Furthermore, the five-membered ring structure provides a conformationally constrained

scaffold, reducing the entropic penalty upon binding to a receptor and offering a distinct spatial vector compared to more flexible, linear alkyl linkers.[1]

(Tetrahydrofuran-3-yl)methanamine capitalizes on these features by appending a primary amine group—a versatile functional handle for a wide array of chemical transformations. This bifunctional nature makes it an invaluable building block for expanding chemical space in drug discovery programs, particularly in therapeutic areas such as central nervous system (CNS) disorders, oncology, and infectious diseases.[1]

[Click to download full resolution via product page](#)

Caption: Core attributes of **(Tetrahydrofuran-3-yl)methanamine**.

Synthesis and Physicochemical Properties

The synthesis of **(Tetrahydrofuran-3-yl)methanamine** can be achieved through various routes. A common and efficient laboratory-scale method involves the reductive amination of

tetrahydrofuran-3-carboxaldehyde. This approach is advantageous due to the availability of the starting aldehyde and the high yields achievable under standard conditions.

A patented method describes the synthesis beginning with the cyclization of maleic glycol to 2,5-dihydrofuran, followed by formylation to yield 3-formyltetrahydrofuran. The final step is a reductive amination using a hydroxyapatite-supported nickel catalyst with ammonia and hydrogen gas.^[5] Another reported synthesis involves a 6-step process starting from the Michael addition of nitromethane to diethyl maleate, achieving a 45.5% total yield.^{[6][7][8]}

General Reductive Amination Protocol

This protocol is a representative example of the final step in several synthetic routes.

Materials:

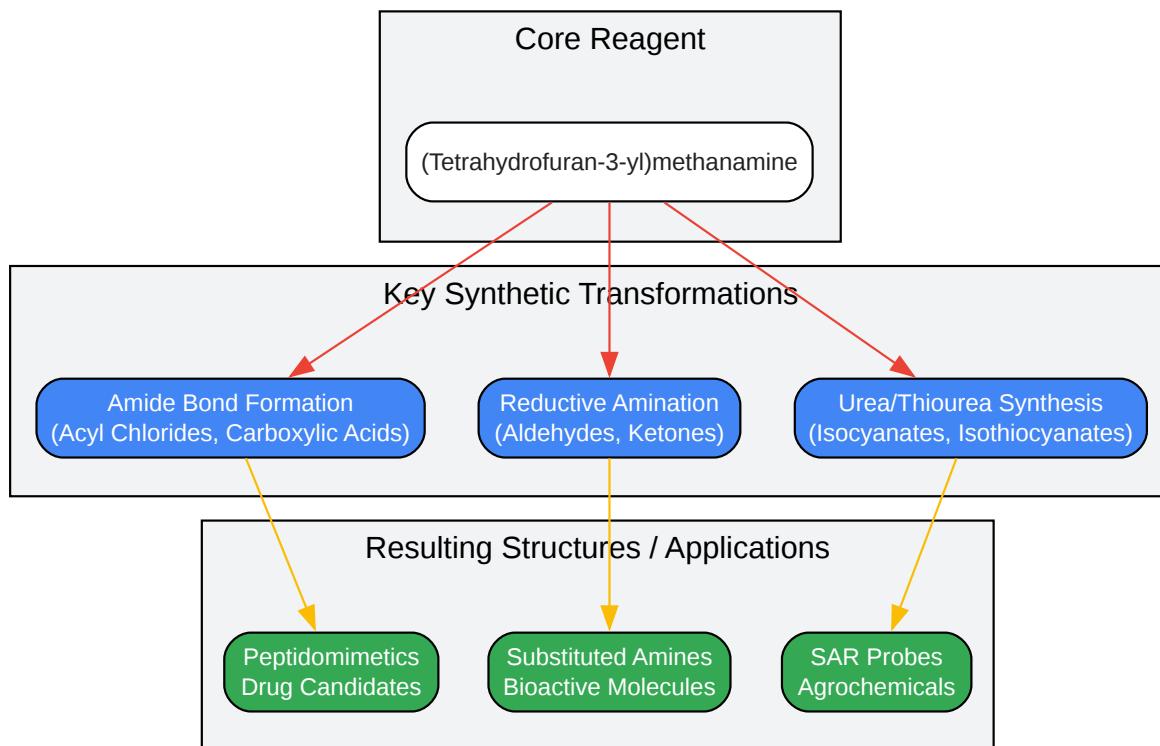
- Tetrahydrofuran-3-carboxaldehyde
- Ammonia in Methanol (e.g., 15% solution)
- Raney Nickel (or alternative catalyst like Pd/C or a supported Ni catalyst)
- Hydrogen Gas (H₂)
- High-pressure reactor
- Methanol (Solvent)

Procedure:

- To a high-pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Nickel (approx. 20 g), and a 15% ammonia solution in methanol (3.0 mol).^[7]
- Seal the reactor and purge thoroughly with nitrogen gas.
- Pressurize the reactor with hydrogen gas to 4 MPa (approx. 30000 Torr).^[7]
- Heat the mixture to 60°C and stir vigorously for 12 hours.^[7]

- After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude product, **(Tetrahydrofuran-3-yl)methanamine**.^[7]
- Purification can be achieved via distillation under reduced pressure. A reported yield for this step is approximately 99.5%.^[7]

Physicochemical and Spectroscopic Data


The physical and chemical properties of this compound are well-documented, making it a reliable reagent for synthetic planning.

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO	[7] [9]
Molecular Weight	101.15 g/mol	[1] [7] [9]
CAS Number	165253-31-6	[1] [6] [9]
Boiling Point	156.0 ± 13.0 °C (at 760 Torr)	[8]
Density	0.967 ± 0.06 g/cm ³ (at 20 °C)	[8]
Refractive Index (n ₂₀ /D)	1.462	[8]
Flash Point	53.1 ± 13.1 °C	[8]
pKa	9.96 ± 0.29 (Predicted)	[8]
InChIKey	CINJIXGRSTYIHP-UHFFFAOYSA-N	[1] [9]

Spectroscopic data is available for structure confirmation, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.^[10]^[11]^[12]

Applications as a Synthetic Building Block

The primary amine of **(Tetrahydrofuran-3-yl)methanamine** is a nucleophilic center that readily participates in a multitude of classic and modern amine-based transformations.^[1] This versatility allows for its seamless integration into diverse molecular frameworks.

[Click to download full resolution via product page](#)

Caption: Common synthetic routes using the target building block.

Amide Bond Formation

One of the most fundamental transformations is its reaction with acylating agents (acyl chlorides, anhydrides, or activated carboxylic acids) to form robust amide bonds.^[1] This reaction is central to building peptide-like structures and incorporating the THF moiety into larger, more complex molecules.

Exemplary Protocol: Amide Coupling with a Carboxylic Acid

- Activation: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes.
- Coupling: Add **(Tetrahydrofuran-3-yl)methanamine** (1.0 eq) to the activated carboxylic acid solution.
- Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide via column chromatography.

Reductive Amination

The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced *in situ* (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a secondary amine. This one-pot procedure is highly efficient for creating C-N bonds and further elaborating molecular structures.

Urea and Thiourea Synthesis

Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas. These functional groups are common in pharmacologically active compounds due to their ability to act as hydrogen bond donors and acceptors, often playing a key role in target binding.

Case Study: Intermediate in Agrochemical Synthesis

(Tetrahydrofuran-3-yl)methanamine is a known intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.^{[5][6][8]} This highlights its utility beyond pharmaceuticals, extending to the development of advanced agrochemicals where specific structural features are required for efficacy and safety.^[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **(Tetrahydrofuran-3-yl)methanamine** is crucial for laboratory safety. It is classified as a flammable liquid and can cause severe skin burns and eye damage.[13]

4.1. Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side-shields or tightly fitting safety goggles. [14][15]
- Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toed shoes.[14][15]
- Respiratory Protection: Avoid inhalation of vapor or mist.[14][15] All handling should be performed in a well-ventilated fume hood.[15]

4.2. Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing.[14] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[14][15]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][14] Store locked up.[13] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[14]

4.3. First Aid Measures

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13][14]
- In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[13][14]
- In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[13][14]

- If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[13][14]

Conclusion

(Tetrahydrofuran-3-yl)methanamine is more than just a simple amine; it is a strategically designed building block that offers a unique combination of properties beneficial for modern chemical synthesis. Its rigid, polar THF core and synthetically tractable amine handle provide a reliable platform for developing novel compounds with tailored characteristics. For researchers in drug discovery and materials science, a thorough understanding of this reagent's potential and its reaction methodologies is key to unlocking new synthetic possibilities and accelerating innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 6. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 7. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 8. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 165253-31-6|(Tetrahydrofuran-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR [m.chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- To cite this document: BenchChem. [(Tetrahydrofuran-3-yl)methanamine: A Versatile Scaffold for Modern Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069705#role-of-tetrahydrofuran-3-yl-methanamine-as-a-building-block-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com